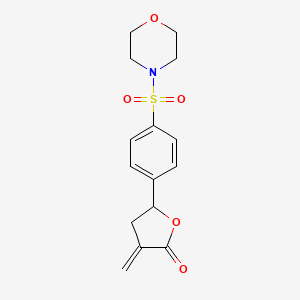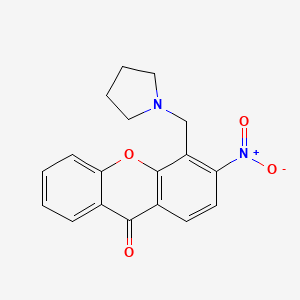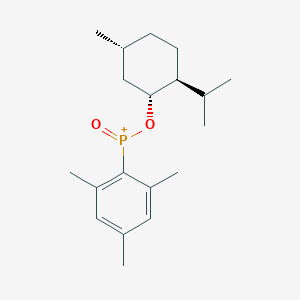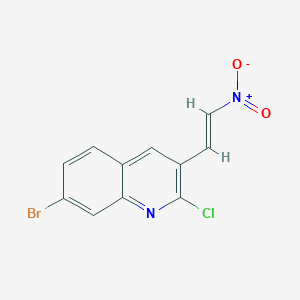
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrofuran ring substituted with a methylene group and a phenyl ring that is further substituted with a morpholine-4-sulfonyl group. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the dihydrofuran ring followed by the introduction of the methylene group and the sulfonylated morpholine phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methylene group and dihydrofuran ring may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)furan-2-one
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)tetrahydrofuran-2-one
Uniqueness
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is unique due to its specific combination of functional groups and ring structures
Properties
CAS No. |
77547-03-6 |
|---|---|
Molecular Formula |
C15H17NO5S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-methylidene-5-(4-morpholin-4-ylsulfonylphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H17NO5S/c1-11-10-14(21-15(11)17)12-2-4-13(5-3-12)22(18,19)16-6-8-20-9-7-16/h2-5,14H,1,6-10H2 |
InChI Key |
RULZXVVLZVTYLP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)



![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)

![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)


